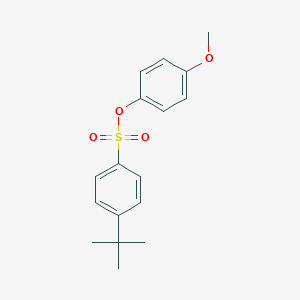
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C14H15NOS . It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- typically involves the reaction of thiophene-2-carboxylic acid with N-ethyl-N-(3-methylphenyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-carboxamide derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Thiophene-2-carboxamide, N,N-bis(2-ethylhexyl)-:
Uniqueness
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H15NOS |
|---|---|
Molekulargewicht |
245.34g/mol |
IUPAC-Name |
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NOS/c1-3-15(12-7-4-6-11(2)10-12)14(16)13-8-5-9-17-13/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
YFJNAIMKFSZOKA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2 |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)


![2-[(Quinolin-2-yl)amino]ethan-1-ol](/img/structure/B375607.png)

![5-Nitro-2-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]phenol](/img/structure/B375609.png)


![3-[(2-furylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375616.png)

![4-Bromo-2-{[(5-bromo-2-pyridinyl)imino]methyl}-1-naphthol](/img/structure/B375621.png)

![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![2-{2-[3-fluoro({2-nitrophenyl}sulfanyl)anilino]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B375626.png)
